Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate
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Overview
Description
Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate is an organic compound with the molecular formula C18H18O5 This compound is characterized by the presence of an ethyl ester group, a formyl group, and a methoxybenzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate typically involves the esterification of 2-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-[(5-carboxy-2-methoxybenzyl)oxy]benzoic acid.
Reduction: Ethyl 2-[(5-hydroxymethyl-2-methoxybenzyl)oxy]benzoate.
Substitution: Ethyl 2-[(5-substituted-2-methoxybenzyl)oxy]benzoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methoxybenzyl ether linkage enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The overall effect of the compound depends on the nature of the molecular targets and the pathways involved in the biological system.
Comparison with Similar Compounds
Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate can be compared with other similar compounds, such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group. The difference in ester groups can affect the compound’s reactivity and biological activity.
Ethyl 2-[(5-formyl-2-hydroxybenzyl)oxy]benzoate: This compound has a hydroxy group instead of a methoxy group. The presence of a hydroxy group can influence the compound’s hydrogen bonding and solubility properties.
Ethyl 2-[(5-formyl-2-methoxyphenyl)oxy]benzoate: This compound has a phenyl group instead of a benzyl group. The phenyl group can alter the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-3-22-18(20)15-6-4-5-7-17(15)23-12-14-10-13(11-19)8-9-16(14)21-2/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRGULRQRPSFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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